

# 1,3-Dibromo-2-methylpropane chemical structure and isomers

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## Compound of Interest

Compound Name: 1,3-Dibromo-2-methylpropane

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An In-depth Technical Guide to **1,3-Dibromo-2-methylpropane**: Structure, Properties, and Isomeric Landscape

## Introduction

**1,3-Dibromo-2-methylpropane** is a halogenated aliphatic compound belonging to the family of dibromoalkanes. With the molecular formula  $C_4H_8Br_2$ , this compound and its isomers are of interest to researchers and synthetic chemists for their potential use as building blocks in organic synthesis, particularly in the formation of cyclic structures and as intermediates in the development of novel chemical entities. The presence of two bromine atoms offers multiple reaction sites for nucleophilic substitution and coupling reactions. This guide provides a comprehensive overview of the chemical structure of **1,3-Dibromo-2-methylpropane**, its constitutional isomers, their physicochemical properties, and relevant experimental data.

## Chemical Structure and Isomerism

The molecular formula  $C_4H_8Br_2$  gives rise to nine constitutional (structural) isomers. These isomers differ in the connectivity of the carbon skeleton (butane vs. isobutane) and the position of the two bromine atoms. **1,3-Dibromo-2-methylpropane** is a branched-chain isomer. The complete set of constitutional isomers for  $C_4H_8Br_2$  is illustrated below.<sup>[1][2][3]</sup>

Figure 1. Chemical structure of **1,3-Dibromo-2-methylpropane** and its 8 constitutional isomers.

## Physicochemical Properties

The quantitative physical and chemical properties of **1,3-Dibromo-2-methylpropane** and several of its isomers are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various solvents and environments.

Property	1,3-Dibromo-2-methylpropane	1,2-Dibromobutane	1,3-Dibromobutane	2,3-Dibromobutane
CAS Number	28148-04-1	533-98-2[4]	107-80-2[5]	5408-86-6[6]
Molecular Weight (g/mol)	215.91	215.91[4]	215.91[5]	215.91[6]
Density (g/cm <sup>3</sup> )	1.779	Not Available	1.667[7]	Not Available
Boiling Point (°C)	177.5	Not Available	167.0[7]	Not Available
Melting Point (°C)	-25.98	Not Available	-34.5[7]	Not Available
Flash Point (°C)	48.8	Not Available	Not Available	Not Available
Refractive Index	1.505	Not Available	Not Available	Not Available
Vapor Pressure (mmHg)	1.4 @ 25°C	3.1[4]	Not Available	Not Available

## Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **1,3-Dibromo-2-methylpropane** was not prominently available, protocols for structurally similar compounds, such as 1,3-Dibromo-2,2-dimethoxypropane, provide a reliable template for its synthesis. The general strategy involves the bromination of a suitable precursor.

## Illustrative Synthesis: Bromination of an Acetone Ketal

This protocol is adapted from the synthesis of 1,3-dibromo-2,2-dimethoxypropane and illustrates a common method for producing dibromoalkanes.[8][9][10]

Objective: To synthesize a 1,3-dibromo-dialkylpropane derivative.

Reaction Scheme:



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Figure 2. Synthetic workflow for a 1,3-dibromo-2,2-dialkoxypropane.

Materials:

- Acetone (1.0 equivalent)
- Methanol (in excess, serves as reactant and solvent)
- Bromine ( $\text{Br}_2$ ) (approx. 4.0 equivalents)
- Reaction vessel (e.g., 10L reactor for scale) equipped with stirring and cooling
- Dropping funnel

Procedure:

- Charge the reaction vessel with acetone and methanol and stir the mixture until uniform.[10]
- Cool the reactor to a temperature not exceeding 20-25°C using an ice bath.[8][9]
- Slowly add an initial portion of bromine (approx. 1.5 equivalents) dropwise into the reaction mixture. The reaction is monitored until the initial reddish-brown color of the bromine fades, indicating its consumption.[9]
- Continue the dropwise addition of the remaining bromine (approx. 2.5 equivalents), carefully maintaining the reaction temperature below 25°C. The solution will typically maintain a light

reddish-brown color during this phase.[\[8\]](#)[\[9\]](#)

- After the complete addition of bromine, allow the mixture to stir at room temperature for an extended period (e.g., 24-40 hours) to ensure the reaction goes to completion. During this time, a white solid product is expected to precipitate.[\[8\]](#)[\[9\]](#)
- Isolate the solid product by suction filtration.[\[8\]](#)
- Wash the filter cake with cold methanol to remove unreacted starting materials and soluble byproducts.[\[8\]](#)[\[9\]](#)
- Dry the resulting white crystalline product under vacuum to obtain the purified 1,3-dibromo-2,2-dimethoxypropane. Purity can be assessed by gas chromatography.[\[8\]](#)

## Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential for the structural elucidation of **1,3-Dibromo-2-methylpropane** and its isomers.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **1,3-Dibromo-2-methylpropane** is expected to show three distinct signals due to the molecule's symmetry:

- A doublet for the six equivalent protons of the two methyl (-CH<sub>3</sub>) groups, split by the single adjacent methine proton.
- A multiplet (specifically a nonet) for the single methine (-CH) proton, split by the six methyl protons and the two methylene protons.
- A doublet for the four equivalent protons of the two bromomethyl (-CH<sub>2</sub>Br) groups, split by the single adjacent methine proton.

### <sup>13</sup>C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For **1,3-Dibromo-2-methylpropane**, three signals are anticipated:

- One signal for the two equivalent methyl carbons ( $-\text{CH}_3$ ).
- One signal for the central methine carbon ( $-\text{CH}$ ).
- One signal for the two equivalent bromomethyl carbons ( $-\text{CH}_2\text{Br}$ ).

The number of signals in the  $^{13}\text{C}$  NMR spectrum is a powerful tool for distinguishing between the  $\text{C}_4\text{H}_8\text{Br}_2$  isomers, as each unique structure will present a different number of chemically equivalent carbon atoms.<sup>[11]</sup> While detailed spectral data for **1,3-Dibromo-2-methylpropane** is not readily available in public databases, spectra for related isomers such as 1,2-Dibromo-2-methylpropane are accessible for comparison.<sup>[12][13]</sup>

## Conclusion

**1,3-Dibromo-2-methylpropane** represents one of nine constitutional isomers of  $\text{C}_4\text{H}_8\text{Br}_2$ . Its branched structure and the presence of two primary bromide atoms make it a potentially valuable, bifunctional building block for organic synthesis. This guide has provided a detailed overview of its structure, the landscape of its isomers, and a compilation of its key physicochemical properties. The illustrative synthetic protocol and predictive spectroscopic analysis serve as a foundation for researchers and professionals working with this and related halogenated compounds. Further experimental investigation into the specific reactivity and spectroscopic characterization of each isomer will continue to enhance their utility in drug development and materials science.

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